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Compound of Interest

Compound Name:
N-(2-chlorophenyl)-4-

hydroxybenzamide

CAS No.: 62639-20-7

Cat. No.: B3024568

Get Quote

Executive Summary & Compound Identity
N-(2-chlorophenyl)-4-hydroxybenzamide is a structural hybrid comprising a 4-

hydroxybenzoyl moiety and a 2-chloroaniline moiety. Its UV-Vis absorption profile is governed

by two interacting chromophores: the phenolic ring (electron donor) and the amide-linked

chlorophenyl ring (electron acceptor/steric modulator).

Unlike simple benzamides, the ortho-chloro substitution on the aniline ring induces a steric

twist, partially decoupling the

-system. This results in a distinct spectral signature compared to its para-chloro isomers.
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Property Specification

Chemical Formula

Molecular Weight 247.68 g/mol

Chromophores
Phenolic (Band II), Benzanilide Conjugation

(Band I)

Key Diagnostic
Bathochromic Shift (+30–40 nm) upon

deprotonation (pH > 10)

Predicted Spectral Performance Standards
Based on structure-activity relationships (SAR) of 4-hydroxybenzanilides and 2'-chloro-4-

methoxybenzanilide analogs.

The following values serve as the Target Acceptance Criteria for your verification experiments.

Table 1: UV-Vis Absorption Maxima ( ) Targets
Solvent
System (Primary) (Secondary)

(Molar
Absorptivity)

Transition
Type

Methanol

(Neutral)
282 ± 3 nm 235 ± 5 nm ~16,000

(CT)

Acetonitrile 280 ± 3 nm 232 ± 5 nm ~18,000

0.1 N NaOH (aq) 320 ± 5 nm 245 ± 5 nm > 20,000
(Phenolate)
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Critical Insight: The shift from ~282 nm to ~320 nm upon adding NaOH is the definitive identity

test. It confirms the presence of the free phenolic hydroxyl group. If this shift is absent, your

product may be capped (e.g., methoxy derivative) or degraded.

Experimental Protocol: Self-Validating Workflow
Objective: Determine

and verify compound identity using the "Alkaline Shift" method.

Reagents & Equipment[2][3]
Solvent: Methanol (HPLC Grade, Cutoff < 205 nm).

Base: 1.0 N NaOH (aqueous).

Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

2 nm).

Cuvettes: Quartz, 10 mm path length (Matched pair).

Step-by-Step Methodology
Stock Preparation:

Weigh 2.5 mg of N-(2-chlorophenyl)-4-hydroxybenzamide.

Dissolve in 100 mL Methanol.

Concentration: ~100

M (Stock A).

Working Standard (Neutral):
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Dilute 10 mL of Stock A to 100 mL with Methanol.

Final Conc: ~10

M.

Scan: 200–400 nm vs. Methanol blank.

Criteria: Observe single broad band centered at 282 nm.

Identity Verification (Alkaline Shift):

To 3 mL of the Working Standard in the cuvette, add 50

L of 1.0 N NaOH.

Invert to mix (Wait 30 seconds).

Scan: 200–400 nm.

Criteria: The peak at 282 nm must disappear/diminish, and a new intense peak must

appear at 315–325 nm.

Purity Check (Derivative Spectroscopy):

Calculate the 1st Derivative (

) of the neutral spectrum.

Criteria: Zero-crossing points should align with literature

. Noise at >350 nm indicates particulate scattering.

Visualization of Mechanisms & Workflow
Diagram 1: Electronic Transition & Alkaline Shift
Mechanism
This diagram illustrates why the spectral shift occurs, providing the "Why" behind the protocol.
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Caption: Mechanism of the diagnostic bathochromic shift. Deprotonation creates a phenolate

anion, extending conjugation and lowering the energy required for excitation.

Diagram 2: Verification Workflow Decision Tree
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Caption: Step-by-step decision tree for verifying N-(2-chlorophenyl)-4-hydroxybenzamide
using UV-Vis spectroscopy.
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Comparative Analysis: Why This Product?
When selecting a standard or synthesizing this compound, it is crucial to distinguish it from

common impurities or analogs.

Compound (MeOH) Distinguishing Feature

N-(2-chlorophenyl)-4-

hydroxybenzamide
282 nm Strong Alkaline Shift (+40 nm)

4-Hydroxybenzoic Acid

(Precursor)
255 nm

Lower

, different HPLC retention.

2-Chloroaniline (Precursor) 235, 285 nm
Amine odor, no alkaline shift to

320 nm.

4-Methoxy Analog (Capped) 284 nm
NO Alkaline Shift (remains

~284 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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